1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium
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Overview
Description
1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium is a complex organic compound known for its unique chemical structure and properties. The presence of the trifluoromethyl group and the benzimidazole core makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium typically involves multiple steps. One common method includes the lithiation of a precursor compound followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions and ensure high yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions, including trifluoromethylation.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-trifluoromethyl-1,2,3-triazoles: Similar in structure due to the presence of the trifluoromethyl group.
Fluorinated indoles: Share similar functional groups and are used in related applications.
Uniqueness
1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium is unique due to its specific combination of functional groups and the benzimidazole core. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H16F3N2O2S+ |
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Molecular Weight |
321.34 g/mol |
IUPAC Name |
1,3-diethyl-2-methyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium |
InChI |
InChI=1S/C13H16F3N2O2S/c1-4-17-9(3)18(5-2)12-8-10(6-7-11(12)17)21(19,20)13(14,15)16/h6-8H,4-5H2,1-3H3/q+1 |
InChI Key |
SPCZLBSWEQQCDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)S(=O)(=O)C(F)(F)F)CC)C |
Origin of Product |
United States |
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